Cas no 130688-89-0 (4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI))

4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI) structure
130688-89-0 structure
Nome del prodotto:4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI)
Numero CAS:130688-89-0
MF:C19H18O5
MW:326.343225955963
CID:214310
PubChem ID:6449189

4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 4H-1-Benzopyran-4-one,3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (E)- (9CI)
    • (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benz opyran-4-one
    • 3-[(3,4-dimethoxyphenyl)methylidene]-6-methoxychromen-4-one
    • ACMC-20mtr5
    • AG-D-62316
    • CTK4B6880
    • CTK8G7852
    • 4H-1-Benzopyran-4-one, 2,3-dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-, (E)-
    • 4H-1-benzopyran-4-one, 3-[(3,4-dimethoxyphenyl)methylene]-2,3-dihydro-6-methoxy-, (3E)-
    • 2,3-dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4h-1-benzopyran-4-one
    • 130688-89-0
    • (E)-2,3-Dihydro-3-((3,4-dimethoxyphenyl)methylene)-6-methoxy-4H-1-benzopyran-4-one
    • (3E)-3-[(3,4-dimethoxyphenyl)methylene]-6-methoxy-chroman-4-one
    • AKOS001446008
    • (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-6-methoxychromen-4-one
    • BRN 3625675
    • Inchi: InChI=1S/C19H18O5/c1-21-14-5-7-16-15(10-14)19(20)13(11-24-16)8-12-4-6-17(22-2)18(9-12)23-3/h4-10H,11H2,1-3H3/b13-8+
    • Chiave InChI: LKNQAOXZCFPRFA-MDWZMJQESA-N
    • Sorrisi: COC1C=CC2=C(C(/C(=C/C3=CC=C(OC)C(OC)=C3)/CO2)=O)C=1

Proprietà calcolate

  • Massa esatta: 326.115424
  • Massa monoisotopica: 326.115424
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 474
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 54
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.238
  • Punto di ebollizione: 516°C at 760 mmHg
  • Punto di infiammabilità: 228.6°C
  • Indice di rifrazione: 1.605
  • PSA: 53.99000
  • LogP: 3.37110
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd